molecular formula C18H19FN2O4S B2781774 3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 2097916-27-1

3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methoxybenzenesulfonamide

Cat. No. B2781774
CAS RN: 2097916-27-1
M. Wt: 378.42
InChI Key: BLYORAIMBXQOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H19FN2O4S and its molecular weight is 378.42. The purity is usually 95%.
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Scientific Research Applications

Electrophilic Fluorination Agents

  • Novel electrophilic fluorinating reagents like N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) demonstrate improved enantioselectivity in the fluorination of silylenol ethers, indicating the potential for refined synthesis techniques in pharmaceutical manufacturing (Yasui et al., 2011).

Molecular Dynamics and Quantum Chemical Studies

  • Studies on piperidine derivatives, including molecules with similar sulfonamide structures, have shown significant insights into their adsorption behaviors and inhibition properties on metal surfaces, which could be crucial for understanding their interactions in biological systems (Kaya et al., 2016).

Photodynamic Therapy Applications

  • Research into zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has highlighted their high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin et al., 2020).

Cyclooxygenase-2 Inhibitors

  • The synthesis of benzenesulfonamide derivatives has led to the discovery of selective inhibitors for cyclooxygenase-2 (COX-2), a critical enzyme in inflammatory processes, showcasing the therapeutic potential of such compounds in treating conditions like arthritis and pain (Hashimoto et al., 2002).

Fluorination of Indoles

  • The direct conversion of indoles to 3,3-difluoro-2-oxindoles through electrophilic fluorination using N-fluorobenzenesulfonimide demonstrates the versatility of sulfonamide compounds in synthesizing fluorinated organic molecules, which are important in medicinal chemistry (Lim et al., 2012).

properties

IUPAC Name

3-fluoro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-21-8-7-12-9-13(3-5-16(12)21)17(22)11-20-26(23,24)14-4-6-18(25-2)15(19)10-14/h3-10,17,20,22H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYORAIMBXQOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)OC)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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